O-Desmethyl galanthamine β-D-glucuronide is a significant metabolite of galanthamine, a drug primarily used in the treatment of Alzheimer's disease. This compound is classified as a glucuronide, which is formed through the conjugation of galanthamine with glucuronic acid, facilitating its excretion and enhancing its solubility in biological fluids. Understanding this metabolite's synthesis, structure, chemical reactions, and mechanisms of action is essential for comprehending its role in pharmacology and medicinal chemistry.
O-Desmethyl galanthamine β-D-glucuronide can be sourced from the metabolic processing of galanthamine, which undergoes O-demethylation primarily via cytochrome P450 enzymes such as CYP2D6 and CYP3A4. This compound is classified under the category of glycosides due to the presence of a sugar moiety (glucuronic acid) linked to a non-sugar component (desmethyl galanthamine). Its CAS number is 464189-54-6, and it has a molecular weight of 449.45 g/mol.
The synthesis of O-desmethyl galanthamine β-D-glucuronide can occur through both enzymatic and chemical methods. The enzymatic route typically involves:
In laboratory settings, O-desmethyl galanthamine β-D-glucuronide can be synthesized by incubating desmethyl galanthamine with UDP-glucuronic acid in the presence of UGT enzymes. The reaction conditions typically require optimized pH and temperature for maximal enzyme activity.
The molecular formula for O-desmethyl galanthamine β-D-glucuronide is C_{17}H_{21}NO_3. The structure features a glucuronic acid moiety linked to desmethyl galanthamine, which consists of a phenolic structure contributing to its pharmacological activity.
The compound's structural data can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity. The NMR data helps in elucidating the arrangement of atoms within the molecule and verifying the successful conjugation with glucuronic acid.
O-desmethyl galanthamine β-D-glucuronide undergoes various chemical reactions during its metabolism:
The stability of O-desmethyl galanthamine β-D-glucuronide under physiological conditions is crucial for its efficacy as it determines its bioavailability and duration of action.
O-desmethyl galanthamine β-D-glucuronide acts primarily as a prodrug that enhances the pharmacokinetics of desmethyl galanthamine. Upon administration, it is metabolized to release active components that inhibit acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts—this mechanism is vital for improving cognitive function in patients with Alzheimer's disease.
Studies have shown that the presence of this metabolite can significantly alter the pharmacokinetic profile of galanthamine, leading to prolonged therapeutic effects due to slower clearance rates from systemic circulation.
O-desmethyl galanthamine β-D-glucuronide appears as a white crystalline solid under laboratory conditions. Its solubility characteristics are improved due to glucuronidation, making it more readily soluble in aqueous environments compared to its parent compound.
The stability and reactivity profile of this compound are influenced by factors such as pH and temperature. It exhibits typical glycosidic bond characteristics that can be susceptible to hydrolysis under acidic conditions.
O-desmethyl galanthamine β-D-glucuronide serves several important roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3